Methyl 2-methyl-2-(piperidin-4-yl)propanoate
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Overview
Description
Methyl 2-methyl-2-(piperidin-4-yl)propanoate is a chemical compound that belongs to the class of piperidine derivatives. Piperidine is a six-membered heterocycle containing one nitrogen atom and five carbon atoms in the sp3-hybridized state. Piperidine-containing compounds are significant in the pharmaceutical industry due to their presence in various drugs and natural alkaloids .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of methyl 2-methyl-2-(piperidin-4-yl)propanoate typically involves the reaction of piperidine with methyl acrylate under specific conditions. The reaction is usually carried out in the presence of a base such as sodium hydride or potassium carbonate to facilitate the nucleophilic addition of the piperidine to the acrylate .
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The reaction conditions, such as temperature and pressure, are optimized to maximize the efficiency of the synthesis process .
Chemical Reactions Analysis
Types of Reactions: Methyl 2-methyl-2-(piperidin-4-yl)propanoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride to yield alcohols.
Substitution: The compound can undergo nucleophilic substitution reactions, where the ester group can be replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Various nucleophiles like amines, alcohols, and thiols.
Major Products Formed:
Oxidation: Ketones, carboxylic acids.
Reduction: Alcohols.
Substitution: Corresponding substituted products depending on the nucleophile used.
Scientific Research Applications
Methyl 2-methyl-2-(piperidin-4-yl)propanoate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex piperidine derivatives.
Biology: Investigated for its potential biological activities, including antimicrobial and antiviral properties.
Medicine: Explored for its potential use in drug development, particularly in the design of new pharmaceuticals with piperidine moieties.
Industry: Utilized in the production of various chemical products and as a building block in organic synthesis
Mechanism of Action
The mechanism of action of methyl 2-methyl-2-(piperidin-4-yl)propanoate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, leading to modulation of their activity. For example, piperidine derivatives are known to interact with neurotransmitter receptors, influencing neurological pathways .
Comparison with Similar Compounds
- Methyl 2-methyl-2-(piperidin-2-yl)propanoate
- Ethyl 2-methyl-2-(piperidin-4-yl)propanoate
- Methyl 2-(2-bromopyridin-4-yl)propanoate
Comparison: Methyl 2-methyl-2-(piperidin-4-yl)propanoate is unique due to its specific substitution pattern on the piperidine ring, which can influence its chemical reactivity and biological activity. Compared to similar compounds, it may exhibit different pharmacokinetic properties and binding affinities to molecular targets .
Properties
Molecular Formula |
C10H19NO2 |
---|---|
Molecular Weight |
185.26 g/mol |
IUPAC Name |
methyl 2-methyl-2-piperidin-4-ylpropanoate |
InChI |
InChI=1S/C10H19NO2/c1-10(2,9(12)13-3)8-4-6-11-7-5-8/h8,11H,4-7H2,1-3H3 |
InChI Key |
JLVMWOWMOBDLLO-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C1CCNCC1)C(=O)OC |
Origin of Product |
United States |
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